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molecular formula C21H22N2O B8618860 N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide CAS No. 89257-76-1

N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide

Cat. No. B8618860
M. Wt: 318.4 g/mol
InChI Key: WPIXGZVJJBQKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04499094

Procedure details

Operations are carried out as for Example 7, starting from 5 g of 1-(4-methylphenyl) isoquinoline 3-carboxylic acid, 2.18 g of triethylamine, 2.39 g of ethyl chloroformate and 1.83 g of diethylamine in 190 ml of chloroform. 3.25 g of N,N-diethyl 1-(4-methylphenyl) isoquinoline 3-carboxamide melting at 113° C., are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
2.39 g
Type
reactant
Reaction Step Three
Quantity
1.83 g
Type
reactant
Reaction Step Four
Quantity
190 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=[C:10]([C:18]([OH:20])=O)[N:9]=2)=[CH:4][CH:3]=1.[CH2:21]([N:23](CC)[CH2:24][CH3:25])[CH3:22].ClC(OCC)=O.C(NCC)C>C(Cl)(Cl)Cl>[CH2:21]([N:23]([CH2:24][CH3:25])[C:18]([C:10]1[N:9]=[C:8]([C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][CH:6]=2)[C:17]2[C:12]([CH:11]=1)=[CH:13][CH:14]=[CH:15][CH:16]=2)=[O:20])[CH3:22]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=NC(=CC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
2.18 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.39 g
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
1.83 g
Type
reactant
Smiles
C(C)NCC
Step Five
Name
Quantity
190 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)C=1N=C(C2=CC=CC=C2C1)C1=CC=C(C=C1)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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